molecular formula C12H10BrN B6306285 5-Benzyl-2-bromopyridine CAS No. 1391737-98-6

5-Benzyl-2-bromopyridine

Cat. No.: B6306285
CAS No.: 1391737-98-6
M. Wt: 248.12 g/mol
InChI Key: LPTLXDMSDACHNL-UHFFFAOYSA-N
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Description

5-Benzyl-2-bromopyridine (CAS: 1391737-98-6) is a brominated pyridine derivative with the molecular formula C₁₂H₁₀BrN and a molecular weight of 248.12 g/mol. It exists as a white to yellow solid and is cataloged under identifiers such as PubChem CID 129980884 and MDL MFCD22394197 . The benzyl group at position 5 and bromine at position 2 confer distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura.

Properties

IUPAC Name

5-benzyl-2-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTLXDMSDACHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-bromopyridine typically involves the bromination of 5-benzylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency. The choice of reagents and solvents is optimized to reduce costs and environmental impact.

Scientific Research Applications

Medicinal Chemistry Applications

5-Benzyl-2-bromopyridine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for functionalization that can lead to the development of new drugs with enhanced efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For instance, derivatives based on the indolin-2-one scaffold, which includes this compound as a precursor, have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines. The anti-proliferative effects were assessed using median growth inhibitory concentration (IC50) values, demonstrating significant activity compared to standard chemotherapeutic agents like doxorubicin .

Synthetic Methodologies

The compound is frequently utilized in synthetic methodologies due to its reactivity and ability to undergo various transformations.

Aza-Semipinacol Rearrangement

One notable reaction involving this compound is the aza-semipinacol rearrangement, which allows for the transfer of a benzyl group within the molecule. This rearrangement has been used to synthesize functionalized indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones, which are of interest due to their pharmacological activities . The mechanism involves electrophilic substitution reactions that yield products with quaternary stereogenic centers, enhancing their potential as drug candidates.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit various biological activities beyond anticancer effects. For example, compounds derived from this scaffold have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes, including those related to cancer and inflammation .

Case Study: Synthesis of Functionalized Derivatives

A recent study successfully synthesized several functionalized derivatives of this compound through novel synthetic pathways involving NBS (N-Bromosuccinimide) and NIS (N-Iodosuccinimide). These derivatives were characterized using NMR spectroscopy and showed potential for further functionalization, making them suitable candidates for drug development .

Compound Synthesis Method Biological Activity Reference
5-Benzyl-3-iodosubstituted 2-pyridonesAza-semipinacol rearrangementAnticancer activity
Functionalized indeno[1,2-b]pyridin-2-onesElectrophilic substitutionEnzyme inhibition

Mechanism of Action

The mechanism of action of 5-Benzyl-2-bromopyridine largely depends on the specific reactions it undergoes. In cross-coupling reactions, the bromine atom is typically replaced by a carbon-carbon bond formation through palladium-catalyzed processes. The benzyl group can participate in various transformations, influencing the reactivity and stability of the resulting compounds .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The reactivity and applications of bromopyridines depend on substituent positions, electronic effects, and steric bulk. Below is a detailed comparison with similar compounds:

Table 1: Key Properties of 5-Benzyl-2-bromopyridine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Characteristics
This compound C₁₂H₁₀BrN 248.12 Benzyl (5), Br (2) Bulky benzyl group enhances stability; bromine facilitates cross-coupling .
2-Benzyloxy-5-bromo-6-methylpyridine C₁₃H₁₂BrNO* ~291.14 Br (5), Benzyloxy (2), Me (6) Methyl and benzyloxy groups increase steric hindrance; potential pharma use .
5-Bromo-2-methoxypyridine C₆H₆BrNO 204.02 Br (5), OMe (2) Electron-donating methoxy group activates ring; used in agrochemicals .
5-Bromo-2-(tert-butoxy)pyridine C₉H₁₂BrNO 229.09 Br (5), t-BuO (2) Strong steric hindrance from tert-butoxy; limited reactivity in bulky environments .
N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine C₁₄H₁₅BrN₂ 291.19 Br (5), N-Benzyl, Me (4) Amine group introduces H-bonding; lipophilic for drug design .
2-Bromo-5-acetylpyridine C₇H₆BrNO 200.03 Br (2), Acetyl (5) Electron-withdrawing acetyl group enhances electrophilicity; niche substitutions .

Biological Activity

5-Benzyl-2-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C12_{12}H10_{10}BrN
  • Molecular Weight : 248.12 g/mol
  • CAS Number : 1391737-98-6

Anticancer Properties

Recent studies have shown that this compound exhibits promising anticancer properties. It has been assessed against several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

In Vitro Studies

  • Cell Proliferation Inhibition :
    • The compound demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50_{50} value of approximately 8.47 µM after 72 hours of treatment. At concentrations of 5, 10, and 20 µM, the percentage of viable cells decreased notably over time (Table 1) .
    Concentration (µM)Viable Cells (%) at 48hViable Cells (%) at 72h
    558.4843.89
    1045.2223.88
    2021.2415.05
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment with 20 µM of the compound led to a significant accumulation of cells in the sub-G1 phase, indicating apoptosis induction .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • Matrix Metalloproteinases (MMPs) :
    • Computational docking studies suggest strong binding affinity to MMP-2 and MMP-9, which are crucial for tumor metastasis and angiogenesis .
  • Apoptotic Pathways :
    • The compound appears to activate apoptotic pathways, leading to increased cell death in cancerous cells while sparing normal cells.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various derivatives of bromopyridine compounds, including this compound, against MCF-7 and A-549 cell lines. Results indicated that compounds with bromine substitutions showed enhanced antiproliferative effects compared to their unsubstituted counterparts .

Case Study 2: Synthesis and Biological Evaluation

In another study focusing on the synthesis of indolin derivatives from bromopyridines, it was found that modifications at the benzyl position significantly influenced biological activity, suggesting a structure-activity relationship that could be exploited for drug development .

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